molecular formula C15H20F3N3O B5546045 (3R*,4R*)-4-cyclobutyl-3-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol

(3R*,4R*)-4-cyclobutyl-3-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol

Katalognummer B5546045
Molekulargewicht: 315.33 g/mol
InChI-Schlüssel: FSBQQBZJNARQSL-YGRLFVJLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds with complex structures similar to our compound of interest, often involves multicomponent reactions utilizing diversified hybrid catalysts. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, are crucial for the efficient synthesis of these compounds. Recent advancements have demonstrated the effectiveness of such catalysts in the synthesis of pyranopyrimidine scaffolds, which share some structural similarities with our compound, highlighting the complexity and the innovative approaches needed for these syntheses (Parmar, Vala, & Patel, 2023).

Molecular Structure Analysis

Understanding the molecular structure of pyrimidine derivatives is crucial for assessing their potential applications. Studies on similar compounds have focused on their structural characteristics, including the arrangement of the pyrimidine ring and its substituents, which significantly influence their biological activity. For instance, the analysis of pyrido[4,3-d]pyrimidines emphasizes the importance of the fused ring structure on the chemical properties and biological activity of these compounds (Yadav & Shah, 2022).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions that alter their properties and enhance their biological activity. The synthesis and characterization of tetrahydropyrimidine derivatives, for example, reveal the potential for significant anti-inflammatory activity, underscoring the therapeutic potential of these compounds (Gondkar, Deshmukh, & Chaudhari, 2013).

Physical Properties Analysis

The physical properties, such as solubility and stability, of pyrimidine derivatives are influenced by their molecular structure. The inclusion of specific substituents can improve these properties, thereby enhancing the compound's applicability in various domains. For instance, the complexation with cyclodextrins has been explored to improve the solubility and stability of certain drugs, showcasing the methods used to modify the physical properties of these compounds for better drug delivery applications (Boczar & Michalska, 2022).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, such as reactivity and the ability to form complexes with metals or other molecules, are essential for their application in medicinal chemistry. The synthesis of fluorinated pyridines, for example, showcases the methodologies to incorporate fluorine atoms into the pyrimidine ring, altering its chemical properties for potential use in local radiotherapy of cancer (Shestopalov, Rodinovskaya, Mortikov, & Fedorov, 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

  • A study by Kambappa et al. (2017) outlines the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These compounds exhibit significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents due to their ability to block blood vessel formation and interact with DNA (Vinaya Kambappa et al., 2017).
  • Kumar et al. (2008) focused on the synthesis of spiro-piperidin-4-ones as antimycobacterial agents. Their research discovered compounds with potent in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of these derivatives in treating tuberculosis (R. Kumar et al., 2008).

Metabolic Studies

  • Sharma et al. (2012) examined the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, revealing insights into the drug's elimination pathways and metabolic transformations. This study provides a comprehensive view of the compound's pharmacokinetic profile in various species (Raman K. Sharma et al., 2012).

Antimicrobial and Antiviral Properties

  • Desai et al. (2016) synthesized and evaluated 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides for their antimicrobial activity. Some compounds showed significant activity against various microbial strains, indicating their potential in developing new antimicrobial agents (N. Desai et al., 2016).

Wirkmechanismus

The mechanism of action of this compound is not known as it seems to be a novel compound with limited information available .

Eigenschaften

IUPAC Name

(3R,4R)-4-cyclobutyl-3-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O/c1-10-9-21(8-6-14(10,22)11-3-2-4-11)13-19-7-5-12(20-13)15(16,17)18/h5,7,10-11,22H,2-4,6,8-9H2,1H3/t10-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBQQBZJNARQSL-YGRLFVJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2CCC2)O)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C2CCC2)O)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-4-cyclobutyl-3-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.